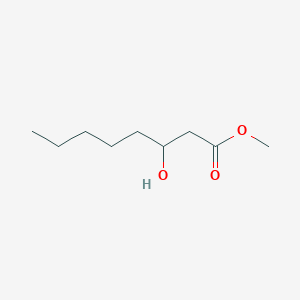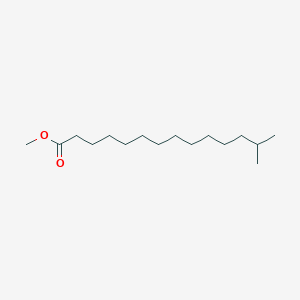
m-Coelenterazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-Coelenterazine is a synthetic compound that belongs to the coelenterazine family. It is a luminescent substrate that is widely used in bioluminescence imaging studies. M-Coelenterazine is a highly sensitive and specific substrate for the imaging of cells, tissues, and organs.
Wirkmechanismus
M-Coelenterazine is a luminescent substrate that produces light when it reacts with the enzyme, luciferase. The reaction between M-Coelenterazine and luciferase produces a highly stable and long-lasting luminescent signal. This luminescent signal can be detected and measured using a variety of imaging techniques.
Biochemical and Physiological Effects:
M-Coelenterazine has no known biochemical or physiological effects on living organisms. It is a non-toxic and non-invasive substrate that is widely used in bioluminescence imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using M-Coelenterazine in lab experiments include its high sensitivity and specificity, its non-toxic and non-invasive nature, and its ability to produce a long-lasting luminescent signal. The limitations of using M-Coelenterazine include its cost, its limited availability, and its requirement for specialized imaging equipment.
Zukünftige Richtungen
There are several future directions for the use of M-Coelenterazine in scientific research. One direction is the development of new imaging techniques that can detect and measure the luminescent signal produced by M-Coelenterazine with greater sensitivity and specificity. Another direction is the development of new substrates that can be used in combination with M-Coelenterazine to produce multi-color imaging. Additionally, further research is needed to explore the potential of M-Coelenterazine in the imaging of complex biological systems, such as the brain and other organs.
Synthesemethoden
M-Coelenterazine is synthesized by a multi-step process that involves the reaction of several chemical compounds. The synthesis process begins with the preparation of the intermediate compound, 3-bromo-5-hydroxybenzoic acid. This intermediate is then reacted with 3-aminophenylboronic acid to form the key intermediate, 3-(3-aminophenyl)-5-bromo-4-hydroxybenzoic acid. The final step involves the reaction of the key intermediate with imidazole to form m-Coelenterazine.
Wissenschaftliche Forschungsanwendungen
M-Coelenterazine is widely used in scientific research for bioluminescence imaging studies. It is used to visualize and track the expression of genes, proteins, and cells in living organisms. M-Coelenterazine is a highly sensitive and specific substrate for the imaging of cells, tissues, and organs. It is used in a variety of research areas, including cancer research, neuroscience, and developmental biology.
Eigenschaften
CAS-Nummer |
132063-57-1 |
|---|---|
Produktname |
m-Coelenterazine |
Molekularformel |
C27H21N3O3 |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
7-benzyl-4-[(4-hydroxyphenyl)methyl]-2,5,8-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10(15),11,13-heptaene-3,13-diol |
InChI |
InChI=1S/C27H21N3O3/c31-19-8-6-17(7-9-19)13-23-27(33)30-24-15-18-14-20(32)10-11-21(18)25(24)28-22(26(30)29-23)12-16-4-2-1-3-5-16/h1-11,14,31-33H,12-13,15H2 |
InChI-Schlüssel |
BGKKKPQDOCVBAW-UHFFFAOYSA-N |
Isomerische SMILES |
C1C2=C(C=CC(=C2)O)C3=C1N4C(=C(N3)CC5=CC=CC=C5)N=C(C4=O)CC6=CC=C(C=C6)O |
SMILES |
C1C2=C(C=CC(=C2)O)C3=C1N4C(=C(N=C4C(=N3)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)O |
Kanonische SMILES |
C1C2=C(C=CC(=C2)O)C3=C1N4C(=C(N3)CC5=CC=CC=C5)N=C(C4=O)CC6=CC=C(C=C6)O |
Synonyme |
1H-Imidazo[1,2-a]indeno[1,2-e]pyrazin-1-one, 5,10-dihydro-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-4-(phenylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B164403.png)









